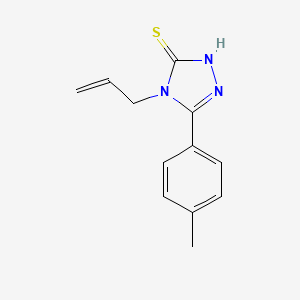

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The presence of the triazole ring imparts significant stability and reactivity to the molecule, making it a valuable scaffold in drug design and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl isothiocyanate with allyl hydrazine in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include solvents like ethanol or dimethylformamide and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The allyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Agricultural Uses

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as a fungicide. Its triazole ring is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study:

A study conducted on various fungal pathogens demonstrated that this compound exhibited significant antifungal activity against Fusarium and Botrytis species. The compound was effective at low concentrations, suggesting its potential as an environmentally friendly alternative to traditional fungicides .

| Fungal Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Fusarium sp. | 85 | 50 |

| Botrytis sp. | 78 | 50 |

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly as an anti-cancer agent. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways.

Case Study:

Research indicated that this compound could inhibit the proliferation of breast cancer cells by modulating the PI3K/Akt signaling pathway. In vitro studies revealed a dose-dependent response where higher concentrations led to increased cell death rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | PI3K/Akt pathway inhibition |

| HeLa (Cervical) | 20 | Induction of apoptosis |

Material Science

In material science, the compound is being explored for its role in synthesizing novel polymers and composites due to its thiol group which can participate in radical polymerization processes.

Case Study:

A recent study highlighted the use of this compound in creating cross-linked polymer networks that exhibit enhanced thermal stability and mechanical properties compared to conventional polymers. The incorporation of this compound improved the overall performance of the material under stress conditions .

| Property | Conventional Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 45 |

Mecanismo De Acción

The mechanism of action of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial replication and survival . Additionally, the thiol group can interact with metal ions and proteins, disrupting their normal function and leading to antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and methylphenyl groups enhances its reactivity and potential for various applications compared to other similar compounds .

Actividad Biológica

4-Allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound, characterized by the presence of a thiol group, has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

- Molecular Formula : C₁₂H₁₃N₃S

- CAS Number : 93378-58-6

- MDL Number : MFCD01116818

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with various biological receptors. The thiol group enhances their reactivity and biological profile. These compounds can act as hydrogen bond donors and acceptors, which facilitates their interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated a notable selectivity towards cancer cells compared to normal cells .

- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell migration. Compounds with similar structures have been reported to inhibit key pathways involved in cancer progression .

- Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring have been shown to influence biological activity significantly. For example, modifications that increase lipophilicity or enhance hydrogen bonding capabilities often lead to improved potency against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects:

- Broad Spectrum : Studies have demonstrated its effectiveness against a range of microorganisms, including bacteria and fungi. The thiol group is believed to play a crucial role in this activity by disrupting microbial cell membranes .

- Potential Applications : Given its dual action as an anticancer and antimicrobial agent, this compound could be valuable in treating infections in cancer patients or as part of combination therapies .

Study 1: Cytotoxicity Testing

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 15 μM against MDA-MB-231 cells, indicating significant cytotoxicity compared to control compounds .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of triazole were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 10 μg/mL, showcasing its potential as a therapeutic agent in combating bacterial infections .

Propiedades

IUPAC Name |

3-(4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSGDTYCPUCKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387017 | |

| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93378-58-6 | |

| Record name | 2,4-Dihydro-5-(4-methylphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93378-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.